molecular formula C22H19N5O4 B2683382 N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895000-36-9

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2683382
CAS No.: 895000-36-9
M. Wt: 417.425
InChI Key: NQMQEHCXCULJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core linked to a 2,4-dimethylphenyl group at the 1-position and an acetamide moiety at the 5-position. The acetamide is further substituted with a 1,3-benzodioxol-5-yl group, contributing to its unique electronic and steric profile. The 2,4-dimethylphenyl group enhances lipophilicity, while the benzodioxol ring may improve metabolic stability due to reduced oxidative susceptibility .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-13-3-5-17(14(2)7-13)27-21-16(9-24-27)22(29)26(11-23-21)10-20(28)25-15-4-6-18-19(8-15)31-12-30-18/h3-9,11H,10,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMQEHCXCULJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazolopyrimidinone intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogs with Pyrazolo-Pyrimidinone Cores

Compound 841211-87-8 ():

  • Structure: N-(1,3-Benzodioxol-5-yl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide.
  • Key Differences: The dimethylphenyl substituent is at the 3,4-positions instead of 2,4-positions.
  • Electronic Effects: Electron-donating methyl groups at the 3,4-positions could increase electron density on the phenyl ring, influencing π-π stacking interactions .

Benzimidazole and Pyrrolidinone Derivatives ()

Compound 12: 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide.

  • Structural Contrast: Replaces the pyrazolo-pyrimidinone core with a benzimidazole-pyrrolidinone system.
  • Functional Comparison: Acetamide Linkers: Both compounds use acetamide groups, but Compound 12 includes a hydrazide moiety, which may enhance hydrogen-bonding capacity.

Pyrimidinyl Benzo-Oxazinone Derivatives ()

Compounds 7a-c: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones.

  • Core Heterocycle: Features a pyrimidine-benzooxazinone system instead of pyrazolo-pyrimidinone.
  • Synthetic Methodology: Synthesized using cesium carbonate and DMF under mild conditions, a strategy that may differ from the target compound’s synthesis due to differing reactivity of core structures .

SARS-Targeting Acetamide Derivatives ()

Compound 34: 2-(Benzotriazol-1-yl)-N-[(5-chloro-3-pyridyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide.

  • Structural Parallels: Shares the acetamide backbone but incorporates pyridyl and benzotriazolyl groups.
  • Bioactivity Context: Designed as a noncovalent SARS inhibitor, highlighting the role of acetamide linkers in facilitating target engagement. The target compound’s benzodioxol group may offer superior metabolic stability compared to Compound 34’s pyridyl substituents .

Physicochemical and Pharmacokinetic Considerations

Melting Points and Solubility

  • Compound 12 (): Melting point 194–195°C, suggesting high crystallinity. This contrasts with pyridyl-containing analogs (e.g., ), which may exhibit lower melting points due to reduced symmetry .

Metabolic Stability

    Biological Activity

    N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure

    The compound features a benzodioxole moiety linked to a pyrazolo-pyrimidine structure. Its molecular formula is C19H20N4O3C_{19}H_{20}N_4O_3, and it possesses significant structural diversity that contributes to its biological properties.

    Antitumor Activity

    Research indicates that pyrazole derivatives exhibit notable antitumor properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. A study highlighted that certain pyrazole derivatives effectively inhibited BRAF(V600E) and EGFR signaling pathways, which are crucial in several cancers .

    Anti-inflammatory Effects

    The compound also exhibits anti-inflammatory activity. Pyrazole derivatives have been documented to reduce inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

    Antimicrobial Properties

    In addition to its antitumor and anti-inflammatory effects, the compound has demonstrated antimicrobial activity against various pathogens. Research has shown that similar pyrazole derivatives possess significant antibacterial and antifungal properties . The effectiveness of these compounds can be attributed to their ability to disrupt microbial cell wall synthesis and function.

    The biological activity of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.
    • Receptor Modulation : It may act as an antagonist or agonist at various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
    • Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels within cells, the compound may exert protective effects against oxidative stress-related damage.

    Study on Antitumor Activity

    A recent study evaluated the cytotoxic effects of pyrazolo-pyrimidine derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives led to significant cell death compared to controls. The study also explored the synergistic effects when combined with doxorubicin .

    Evaluation of Anti-inflammatory Properties

    Another investigation focused on the anti-inflammatory potential of pyrazole derivatives in a murine model of inflammation. The findings suggested that these compounds significantly reduced edema and inflammation markers compared to untreated groups .

    Data Table: Summary of Biological Activities

    Activity TypeMechanismReference
    AntitumorInhibition of BRAF(V600E), EGFR
    Anti-inflammatoryCytokine inhibition
    AntimicrobialDisruption of microbial cell walls

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for preparing N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide?

    • Methodological Answer : The compound is synthesized via multi-step protocols. A common approach involves:

    Core scaffold construction : Condensation of substituted pyrazole precursors with pyrimidinone intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

    Acetamide coupling : Reaction of the pyrazolo[3,4-d]pyrimidin-5-yl intermediate with N-(2H-1,3-benzodioxol-5-yl) chloroacetamide using a base like K₂CO₃ or DIEA to facilitate nucleophilic substitution .

    • Key Characterization : Confirm regiochemistry via ¹H/¹³C NMR (e.g., pyrazole C-H protons at δ 6.8–7.5 ppm) and LC-MS for molecular ion verification .

      Reaction Step Conditions Yield Reference
      Pyrazole formationDMF, 100°C, 12h60–70%
      Acetamide couplingK₂CO₃, DMSO, 80°C, 6h50–55%

    Q. How is the structural integrity of the compound validated?

    • Methodological Answer :

    • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., pyrimidinone vs. pyrazole ring substitution) .
    • Advanced NMR : 2D NMR (COSY, HSQC) confirms connectivity, particularly distinguishing between benzodioxole and pyrimidinone moieties .
    • Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., ±0.3% tolerance) .

    Advanced Research Questions

    Q. How can computational methods optimize the synthesis of this compound?

    • Methodological Answer :

    • Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways .
    • Machine learning : Train models on existing pyrazolo-pyrimidine syntheses to predict optimal solvents, catalysts, or temperatures .
    • Example : A study on analogous pyrazolo[4,3-c]benzothiazines reduced reaction steps by 30% using computational screening .

    Q. What strategies resolve contradictions in biological activity data across studies?

    • Methodological Answer :

    • Dose-response validation : Re-test activity in standardized assays (e.g., IC₅₀ in kinase inhibition) to rule out batch variability .

    • Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from differential metabolite formation .

    • Structural analogs : Compare activity of derivatives to isolate pharmacophoric features (e.g., benzodioxole vs. dimethylphenyl groups) .

      Biological Assay Reported IC₅₀ (μM) Possible Contradiction Source
      Kinase inhibition (Study A)0.12 ± 0.03Purity (95% vs. 99%)
      Kinase inhibition (Study B)1.5 ± 0.2Solvent (DMSO vs. ethanol)

    Q. How is the compound’s antioxidant potential evaluated in complex matrices?

    • Methodological Answer :

    • DPPH/ABTS assays : Quantify radical scavenging activity at varying concentrations (1–100 μM) with Trolox as a reference .
    • Cellular ROS assays : Use fluorescent probes (e.g., DCFH-DA) in HEK293 or HepG2 cells under oxidative stress (H₂O₂-induced) .
    • Synergistic studies : Combine with known antioxidants (e.g., ascorbic acid) to assess additive vs. competitive effects .

    Q. What computational tools predict the compound’s pharmacokinetic profile?

    • Methodological Answer :

    • PASS program : Predicts bioavailability, BBB permeability, and toxicity profiles based on structural descriptors .
    • Molecular docking : Simulate binding to CYP450 isoforms (e.g., CYP3A4) to anticipate metabolic liabilities .
    • ADMETlab 2.0 : Generates in silico ADMET parameters (e.g., logP = 2.8, suggesting moderate lipophilicity) .

    Data Contradiction Analysis

    Q. Why do solubility values vary across studies for this compound?

    • Methodological Answer :

    • pH-dependent solubility : Test in buffers (pH 1.2–7.4) to map ionization effects (pKa ~6.5 for the acetamide group) .
    • Crystalline vs. amorphous forms : Use DSC/XRD to identify polymorphs, which can alter solubility by >10-fold .
    • Surfactant screening : Add polysorbate-80 or cyclodextrins to improve aqueous dispersion .

    Future Research Directions

    • Targeted delivery : Conjugate with nanoparticles (e.g., PLGA) to enhance CNS penetration for neurological applications .
    • Mechanistic studies : Use CRISPR-Cas9-edited cell lines to validate kinase targets (e.g., JAK2/STAT3 pathways) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.